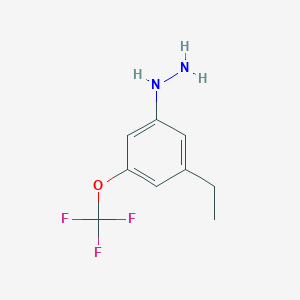
1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O. This compound is characterized by the presence of an ethyl group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-ethyl-5-(trifluoromethoxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides or nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
- 1-(3-Ethyl-5-methoxyphenyl)hydrazine
- 1-(3-Ethyl-5-chlorophenyl)hydrazine
- 1-(3-Ethyl-5-fluorophenyl)hydrazine
Uniqueness
1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents .
生物活性
1-(3-Ethyl-5-(trifluoromethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethoxy group is known to enhance the pharmacological properties of organic molecules, making them more effective in various biological contexts. This article explores the compound's biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a trifluoromethoxy group, which is significant for its electron-withdrawing properties, potentially affecting the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells and microbial organisms. The following sections detail specific findings related to its efficacy.
Anticancer Activity
Recent studies have demonstrated that hydrazine derivatives exhibit notable anticancer properties. For instance:
- Case Study: In Vitro Antiproliferative Activity
- The compound was tested against several cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte).
- Results indicated an IC50 value of approximately 15μM against HeLa cells, suggesting moderate antiproliferative activity compared to standard chemotherapeutics .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| L1210 | 20 |
| CEM | 25 |
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains:
- Case Study: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity and facilitates cellular uptake, leading to increased bioactivity.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the hydrazine moiety can significantly impact biological activity. For example:
属性
分子式 |
C9H11F3N2O |
|---|---|
分子量 |
220.19 g/mol |
IUPAC 名称 |
[3-ethyl-5-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2O/c1-2-6-3-7(14-13)5-8(4-6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI 键 |
CLXWWVDAXFVVSH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)OC(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















